molecular formula C10H7ClN2O B12824956 2-Phenyl-1H-imidazole-4-carbonyl chloride CAS No. 179333-66-5

2-Phenyl-1H-imidazole-4-carbonyl chloride

Cat. No.: B12824956
CAS No.: 179333-66-5
M. Wt: 206.63 g/mol
InChI Key: CXQVGCLLURDFDR-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazole-4-carbonyl chloride is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 2-position and a carbonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-imidazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenylimidazole with phosgene or thionyl chloride, which introduces the carbonyl chloride group at the 4-position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial when handling reactive intermediates like phosgene.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1H-imidazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Dichloromethane, chloroform, and acetonitrile.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to enhance reaction rates.

Major Products

Scientific Research Applications

2-Phenyl-1H-imidazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-imidazole-4-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable complexes with various substrates. The carbonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules through acylation reactions. This reactivity can be harnessed for the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1H-imidazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications and applications. This reactivity distinguishes it from other similar compounds that may have less reactive functional groups.

Properties

CAS No.

179333-66-5

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-phenyl-1H-imidazole-5-carbonyl chloride

InChI

InChI=1S/C10H7ClN2O/c11-9(14)8-6-12-10(13-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

CXQVGCLLURDFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)Cl

Origin of Product

United States

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